Trimethoxy(oct-1-EN-1-YL)silane
Description
Trimethoxy(oct-1-en-1-yl)silane is an organosilicon compound with the molecular formula C₁₁H₂₄O₃Si and a molecular weight of 232.396 g/mol . Its IUPAC name specifies the double bond position at the oct-1-en-1-yl group, distinguishing it from isomers like Trimethoxy(7-octen-1-yl)silane (double bond at C7) . The compound has a CAS number 52217-57-9 and is commercially available with a purity of 95% . As a silane coupling agent, it combines a hydrolyzable trimethoxy group with an unsaturated hydrocarbon chain, enabling applications in surface modification, polymer crosslinking, and adhesion promotion.
Properties
CAS No. |
172264-71-0 |
|---|---|
Molecular Formula |
C11H24O3Si |
Molecular Weight |
232.39 g/mol |
IUPAC Name |
trimethoxy(oct-1-enyl)silane |
InChI |
InChI=1S/C11H24O3Si/c1-5-6-7-8-9-10-11-15(12-2,13-3)14-4/h10-11H,5-9H2,1-4H3 |
InChI Key |
ZYMHKOVQDOFPHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=C[Si](OC)(OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethoxy(oct-1-EN-1-YL)silane can be synthesized through the hydrosilylation reaction of 1-octene with trimethoxysilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C .
Industrial Production Methods
Industrial production of this compound involves the use of a fixed-bed reactor where the reaction between 1-octene and trimethoxysilane is catalyzed by a platinum-based catalyst. The process is designed to be efficient and scalable, allowing for the production of large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
Trimethoxy(oct-1-EN-1-YL)silane undergoes several types of chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and methanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Addition Reactions: The vinyl group in the compound can participate in addition reactions with various reagents.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Condensation: Often occurs under acidic or basic conditions, with the removal of water to drive the reaction forward.
Addition Reactions: Can be catalyzed by transition metals such as platinum or palladium.
Major Products Formed
Hydrolysis: Produces silanols and methanol.
Condensation: Forms siloxane polymers.
Addition Reactions: Leads to the formation of various organosilicon compounds depending on the reagents used.
Scientific Research Applications
Trimethoxy(oct-1-EN-1-YL)silane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to link organic polymers to inorganic substrates, enhancing the properties of composite materials.
Biology: Employed in the modification of surfaces for biological assays, such as DNA combing.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with various biomolecules.
Industry: Utilized in the production of coatings, adhesives, and sealants to improve adhesion and durability
Mechanism of Action
The mechanism of action of Trimethoxy(oct-1-EN-1-YL)silane involves the hydrolysis of the methoxy groups to form silanols, which can then condense to form siloxane bonds. This process allows the compound to act as a coupling agent, linking organic and inorganic materials. The vinyl group in the compound can also participate in addition reactions, further enhancing its versatility .
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Structural Comparison of Trimethoxy(oct-1-en-1-yl)silane and Analogues
Key Observations:
- Double Bond Position : The position of the alkene (e.g., oct-1-enyl vs. oct-7-enyl) affects reactivity and steric interactions. Terminal alkenes (e.g., oct-1-enyl) are more reactive in hydrosilylation and polymerization .
- Alkoxy Groups: Trimethoxy variants hydrolyze faster than triethoxy counterparts due to the smaller size and higher electrophilicity of methoxy groups, accelerating silanol formation .
- Fluorinated Chains : Fluorinated silanes like Trimethoxy(1H,1H,2H,2H-tridecafluoro-n-octyl)silane exhibit extreme hydrophobicity and chemical inertness, making them suitable for anti-corrosion coatings .
Table 2: Reactivity and Application Profiles
Key Findings:
- Crosslinking Efficiency : Vinyl Trimethoxy Silane outperforms octenyl derivatives in crosslinking polyethylene due to the vinyl group's rapid radical-initiated reactions .
- Surface Modification: Allyltrimethoxysilane’s shorter chain enables better penetration into substrates like silica nanoparticles, enhancing adhesion in composites .
- Hydrolytic Stability : Aromatic silanes (e.g., Trimethoxy(naphthalen-1-yl)silane) resist hydrolysis better than aliphatic analogues, suited for acidic or aqueous environments .
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